
sRANKL-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Analyse Des Réactions Chimiques
sRANKL-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
sRANKL-IN-2 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of sRANKL interactions.
Biology: It is used to investigate the role of sRANKL in various biological processes, including bone remodeling and immune responses.
Medicine: It has potential therapeutic applications in the treatment of osteoporosis and other bone-related diseases.
Industry: It is used in the development of new drugs targeting sRANKL interactions.
Mécanisme D'action
sRANKL-IN-2 exerts its effects by selectively inhibiting the interaction between soluble receptor activator of nuclear factor kappa-B ligand (sRANKL) and its receptor. This inhibition prevents the activation of downstream signaling pathways involved in osteoclastogenesis and bone resorption. The molecular targets of this compound include the binding sites on sRANKL that are critical for its interaction with the receptor .
Comparaison Avec Des Composés Similaires
sRANKL-IN-2 is unique in its selective inhibition of soluble receptor activator of nuclear factor kappa-B ligand (sRANKL) interactions. Similar compounds include:
Denosumab: A monoclonal antibody that targets RANKL and is used in the treatment of osteoporosis.
These compounds differ in their mechanisms of action and specificity, with this compound being a small molecule inhibitor, while Denosumab and OPG-Fc are biologics .
Propriétés
Formule moléculaire |
C18H18N4O7S |
|---|---|
Poids moléculaire |
434.4 g/mol |
Nom IUPAC |
2-[[(Z)-1-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)amino]-3-hydroxy-1-oxobut-2-en-2-yl]diazenyl]-5-hydroxybenzoic acid |
InChI |
InChI=1S/C18H18N4O7S/c1-4-29-17(28)14-8(2)19-18(30-14)20-15(25)13(9(3)23)22-21-12-6-5-10(24)7-11(12)16(26)27/h5-7,23-24H,4H2,1-3H3,(H,26,27)(H,19,20,25)/b13-9-,22-21? |
Clé InChI |
YOBCSENHRWYRQY-JYUBDGDKSA-N |
SMILES isomérique |
CCOC(=O)C1=C(N=C(S1)NC(=O)/C(=C(\C)/O)/N=NC2=C(C=C(C=C2)O)C(=O)O)C |
SMILES canonique |
CCOC(=O)C1=C(N=C(S1)NC(=O)C(=C(C)O)N=NC2=C(C=C(C=C2)O)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


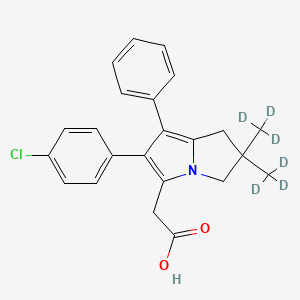
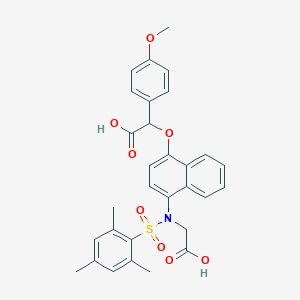
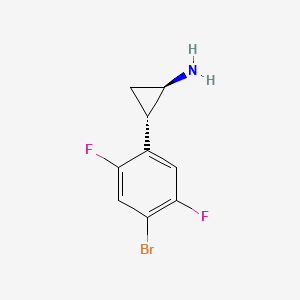
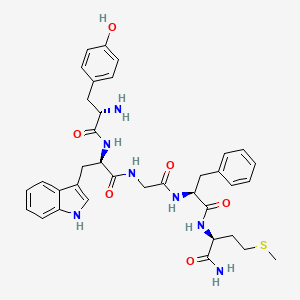
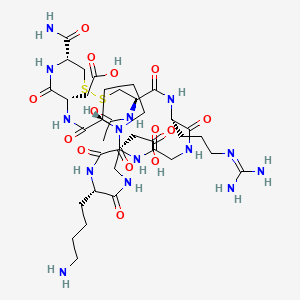
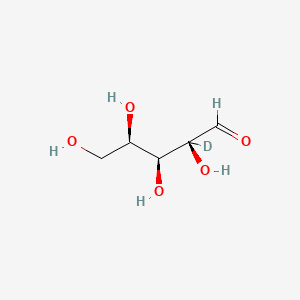
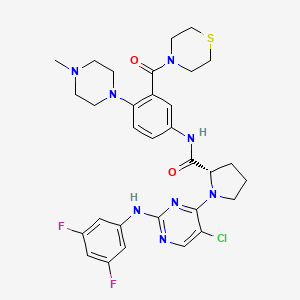

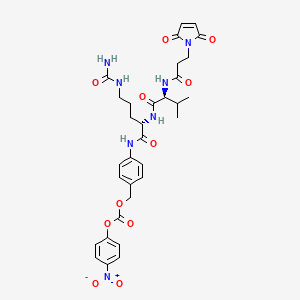
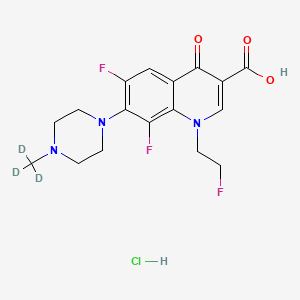
![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B12397721.png)


![(E)-3-(2-ethoxyphenyl)-N-[2-(6-methyl-1H-benzimidazol-2-yl)phenyl]prop-2-enamide](/img/structure/B12397736.png)
